4-(Dichloromethyl)spiro[2.5]octane
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Overview
Description
4-(Dichloromethyl)spiro[2.5]octane is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound has a molecular formula of C9H14Cl2 and a molecular weight of 193.13 g/mol . Spirocyclic compounds, including this compound, are known for their three-dimensional structure, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)spiro[2.5]octane typically involves the spiroannulation of a suitable precursor. One common method is the reaction of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base . This reaction forms the spirocyclic structure through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)spiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Methyl derivatives
Substitution: Hydroxyl or amino derivatives
Scientific Research Applications
4-(Dichloromethyl)spiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)spiro[2.5]octane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. The spirocyclic structure imparts rigidity and three-dimensionality, which can enhance binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: Lacks the dichloromethyl group, making it less reactive.
Spiro[4.5]decane: Larger ring system, different reactivity.
Spiropentadiene: Contains a highly strained ring system, different chemical properties.
Uniqueness
4-(Dichloromethyl)spiro[2.5]octane is unique due to its dichloromethyl group, which imparts additional reactivity compared to other spirocyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
138153-59-0 |
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Molecular Formula |
C9H14Cl2 |
Molecular Weight |
193.11 g/mol |
IUPAC Name |
8-(dichloromethyl)spiro[2.5]octane |
InChI |
InChI=1S/C9H14Cl2/c10-8(11)7-3-1-2-4-9(7)5-6-9/h7-8H,1-6H2 |
InChI Key |
NLSFYXLVPYRUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C(Cl)Cl |
Origin of Product |
United States |
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